molecular formula C16H13BrN4O4 B2714816 5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide CAS No. 1170050-37-9

5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide

Cat. No. B2714816
CAS RN: 1170050-37-9
M. Wt: 405.208
InChI Key: RUGQCKFDUIYVBX-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for alkyl boronic esters utilizing a radical approach . This process was used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various binding pockets . The final selected confirmation based on the highest Gold score and least energy value showed the ligands binding in one of these pockets .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a sequence of steps including protodeboronation and hydromethylation . These reactions are often catalyzed by various compounds and result in the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound was found to have a yield of 3.14 g (42%), off-white crystals, and a melting point of 202–203°C . Its 1H NMR spectrum was also provided .

Scientific Research Applications

Other Therapeutic Applications

Furan derivatives have been explored for various other therapeutic purposes, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiolytic effects. While direct evidence for this compound is limited, its furan-based structure aligns with these diverse applications .

Mechanism of Action

The mechanism of action for similar compounds often involves binding to specific targets . For example, one compound was found to bind to the Mitogen-activated protein kinase 10 .

properties

IUPAC Name

5-bromo-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O4/c1-21-15-13(8(7-12(22)18-15)9-3-2-6-24-9)14(20-21)19-16(23)10-4-5-11(17)25-10/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGQCKFDUIYVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide

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